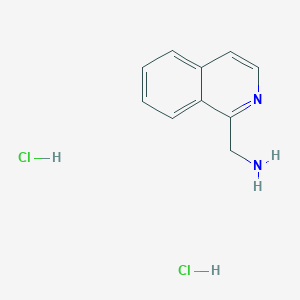

1-Isoquinolin-1-ylmethanamine dihydrochloride

Vue d'ensemble

Description

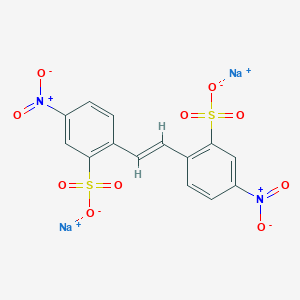

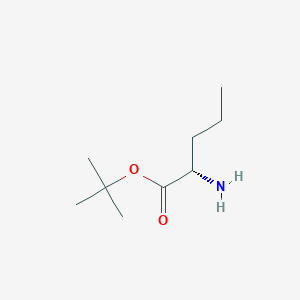

1-Isoquinolin-1-ylmethanamine dihydrochloride is a chemical compound related to the isoquinoline family, which is a group of compounds known for their diverse pharmacological activities. The compound of interest is not directly mentioned in the provided papers, but its structure and properties can be inferred from related compounds within the tetrahydroisoquinoline series.

Synthesis Analysis

The synthesis of related tetrahydroisoquinolines has been explored through various methods. An improved synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines was developed using aluminum hydride reduction of 1-cyano-1,2,3,4-tetrahydroisoquinolines . Another study reported the synthesis of new tetrahydroisoquinolinones by transforming the carboxylic acid group of trans-5 into cyclic aminomethyl groups . Additionally, a novel process for synthesizing 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride was developed, which could be related to the synthesis of 1-Isoquinolin-1-ylmethanamine dihydrochloride .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinolines has been studied using various techniques. For instance, the protonation behavior of aminomethyl-THIQs was investigated by pKa measurement and NMR, showing that these compounds are substantially monoprotonated at physiological pH . This information is relevant to understanding the behavior of 1-Isoquinolin-1-ylmethanamine dihydrochloride under physiological conditions.

Chemical Reactions Analysis

The chemical reactivity of tetrahydroisoquinolines has been explored in several studies. For example, the synthesis of 1,2-dihydroisoquinolines through a gold-catalyzed formal [4+2] cycloaddition has been reported, which provides insights into the potential reactivity of the isoquinoline core . Additionally, the dehydrochlorination of 1-(1-haloalkyl)-3,4-dihydroisoquinolines to produce functionalized isoquinolines has been described, which could be relevant to the chemical reactions involving 1-Isoquinolin-1-ylmethanamine dihydrochloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinolines are influenced by their molecular structure. The studies provided do not directly report on the physical properties of 1-Isoquinolin-1-ylmethanamine dihydrochloride, but the properties of similar compounds can provide indirect information. For instance, the pKa values and NMR data of aminomethyl-THIQs suggest that these compounds have specific protonation states at physiological pH, which can affect their solubility and stability . The synthesis methods and the resulting compounds' structures also imply certain physical properties such as melting points, solubility in various solvents, and crystallinity .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Isoquinoline derivatives are synthesized through various chemical reactions, demonstrating the versatility of these compounds in chemical synthesis. For instance, the preparation of isoquinolin-1-ylidenes introduced into Rh(I) complexes demonstrates the carbene-like reactivity, showcasing their potential as electronically tunable ligands (Gómez-Bujedo et al., 2007). Similarly, the transformation of trans-4-carboxy-3,4-dihydro-3-phenyl- 1(2H)-isoquinolones to indeno[1,2-c]isoquinolines highlights the methodological advancements in synthesizing complex isoquinoline-based structures with significant pharmacological potential (Xiao & Cushman, 2005).

Biological Activities and Therapeutic Potential

Isoquinoline alkaloids and their synthetic analogs have shown a variety of biological activities, leading to their consideration for therapeutic applications. For instance, nucleic acid-binding isoquinoline alkaloids like berberine and palmatine exhibit potential anticancer properties. These studies have elucidated aspects of their binding, specificity, and energetics, contributing to drug design guidelines (Bhadra & Kumar, 2011). Additionally, compounds like 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride have shown pronounced anti-inflammatory and analgesic effects, underscoring their potential as non-narcotic analgesics in medical practice (Rakhmanova et al., 2022).

Safety And Hazards

According to the Safety Data Sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it’s advised to avoid letting the chemical enter drains .

Propriétés

IUPAC Name |

isoquinolin-1-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.2ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;;/h1-6H,7,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZXYJPWXMGVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482062 | |

| Record name | 1-isoquinolin-1-ylmethanamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isoquinolin-1-ylmethanamine dihydrochloride | |

CAS RN |

19382-38-8 | |

| Record name | 1-isoquinolin-1-ylmethanamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(isoquinolin-1-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-](/img/structure/B100670.png)

![Cyclohexene, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B100678.png)

![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)